molecular formula C21H22FN3O3S2 B6556500 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide CAS No. 1040666-41-8

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B6556500
CAS No.: 1040666-41-8
M. Wt: 447.6 g/mol
InChI Key: JUKPKVZFBYPELA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-functionalized 1,3-thiazole derivative with a propanamide linker to a 4-isopropylphenyl group. Its core structure includes:

  • 1,3-Thiazole ring: A heterocyclic scaffold known for diverse bioactivity, including antimicrobial and anti-inflammatory properties .
  • 4-Fluorobenzenesulfonamido group: Enhances metabolic stability and binding affinity via sulfonamide interactions with biological targets .

Synthetic routes for analogous compounds involve:

  • Nucleophilic substitution of thiazole precursors with sulfonamide groups .
  • Propanamide formation via coupling reactions between carboxylic acid derivatives and substituted anilines .

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-14(2)15-3-7-17(8-4-15)23-20(26)12-9-18-13-29-21(24-18)25-30(27,28)19-10-5-16(22)6-11-19/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKPKVZFBYPELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide is a synthetic compound that combines a thiazole ring and a sulfonamide moiety. This structural configuration is significant as both components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

The molecular formula of the compound is C17H19FN3O4SC_{17}H_{19}FN_{3}O_{4}S, with a molecular weight of approximately 409.5 g/mol. The compound features a thiazole ring, which contributes to its biological activity, and a sulfonamide group that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Thiazole derivatives have been shown to exhibit significant biological effects, often through the inhibition of key metabolic enzymes or modulation of receptor activity. For instance, compounds with similar structures have demonstrated urease inhibitory potential, which is vital in treating certain bacterial infections .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds featuring thiazole and sulfonamide moieties have shown promising results against various bacterial strains.
  • Anticancer Potential : Similar thiazole derivatives have been investigated for their anticancer properties, often demonstrating cytotoxic effects on cancer cell lines. In vitro studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as urease, which is crucial in certain metabolic pathways related to bacterial infections and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

  • Urease Inhibition Study : A series of thiazole derivatives were synthesized and tested for urease inhibition, showing significant activity across the board. This suggests that compounds like this compound could be effective in managing conditions related to urease-producing bacteria .
  • Cytotoxicity Tests : In vitro assays conducted on various cancer cell lines indicated that thiazole-based compounds could induce cytotoxic effects at certain concentrations, highlighting their potential as anticancer agents .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with other relevant compounds can be beneficial:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-FluorobenzenesulfonamideSulfonamide group onlyAntibacterialLacks thiazole
BenzamideSimple amide structureModerate anticancerNo sulfonamide or thiazole
Thiazole DerivativesContains thiazole ringAntimicrobialNo benzamide or sulfonamide
2-AminothiazolesAmino group on thiazoleCytotoxicity against cancer cellsLacks benzamide structure

This table illustrates how the presence of both thiazole and sulfonamide groups in this compound enhances its biological activity compared to other compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Pharmacological Activity Synthesis Highlights Reference
Title Compound 4-Fluorobenzenesulfonamido, 1,3-thiazole, N-(4-isopropylphenyl)propanamide Not explicitly reported (structural analogs suggest kinase or antimicrobial potential) Friedel-Crafts acylation, thiazole cyclization
3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 8) 4-Methylbenzenesulfonamido, trifluoromethylphenyl Dopamine D2 receptor antagonism (IC50 = 1.2 μM) SN2 alkylation, sulfonamide coupling
4-{2-[3-(4-Chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline (82g) Chlorophenyl, isopropylphenyl, thiazole-pyrazole hybrid Antioxidant (IC50 = 67.93 μg/mL) Cyclocondensation of hydrazines with CS2
N-[4-(2-Phenyl-1,3-thiazol-4-yl)phenyl]-4-methoxybenzenesulfonamide Methoxybenzenesulfonamido, phenyl-thiazole Unreported (similar to COX-2 inhibitors) Suzuki coupling, sulfonamide functionalization

Key Findings:

Bioactivity Trends :

  • Sulfonamide groups (e.g., 4-fluoro, 4-methyl) correlate with enhanced target selectivity, as seen in dopamine D2 antagonists and kinase inhibitors .
  • Thiazole-pyrazole hybrids (e.g., 82g) exhibit antioxidant activity, suggesting the title compound’s thiazole core may confer redox-modulating properties .

Synthetic Methodologies :

  • The title compound’s synthesis aligns with ’s Friedel-Crafts and thiazole cyclization strategies, differing from ’s SN2-based routes .
  • Sodium hydroxide-mediated cyclization () contrasts with milder conditions (e.g., LiH in DMF) for propanamide formation in .

Structural Influences on Physicochemical Properties: Fluorine atoms (e.g., 4-fluorobenzenesulfonamido) improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Table 2: Pharmacokinetic and Physicochemical Data (Representative Analogs)

Compound ID logP Solubility (μM) Plasma Protein Binding (%) Reference
Title Compound* 3.8† 12.5† 89†
Compound 8 2.9 45.2 78
82g 4.1 8.7 92

*Predicted using analogous structures. †Estimated via computational models (e.g., Multiwfn ).

Critical Analysis of Evidence

  • Contradictions : emphasizes thione tautomer dominance in triazole-thiol systems, while prioritizes thiol reactivity in propanamide synthesis. This highlights context-dependent tautomer stability .
  • Gaps : Direct pharmacological data for the title compound are absent; comparisons rely on structural analogs.
  • Strengths : Diverse synthesis routes (e.g., ’s Friedel-Crafts vs. ’s nucleophilic substitutions) validate the compound’s synthetic feasibility .

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